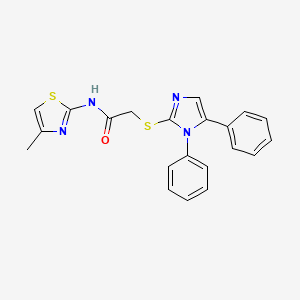
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of 1,4-Dihydronaphthalene-2,3-dione: This is achieved by the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromyl chloride.
Chlorination: The 1,4-dihydronaphthalene-2,3-dione undergoes chlorination to introduce the chlorine atom at the 3-position.
Piperidine Attachment: The chlorinated compound is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce various substituents at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides under suitable conditions.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Reduced naphthalene derivatives.
Substitution Products: Substituted naphthoquinones with different functional groups.
科学的研究の応用
Biology: It is investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and chemicals with specific properties, such as UV protection and antioxidant activity.
作用機序
The compound exerts its effects through multiple pathways, depending on its derivatives and the biological system it interacts with. The primary mechanism involves the interaction with cellular targets, such as enzymes and receptors, leading to the modulation of biological processes. For example, in antibacterial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
類似化合物との比較
Lawsone: A naturally occurring naphthoquinone with similar antibacterial and antifungal properties.
Chloroquine: A well-known antimalarial drug that also belongs to the naphthoquinone class.
Menadione: A synthetic naphthoquinone used as a vitamin K3 supplement.
特性
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-12-13(18-7-5-9(6-8-18)16(21)22)15(20)11-4-2-1-3-10(11)14(12)19/h1-4,9H,5-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNPIBRUVOVNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)


![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2785356.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)
